3,3,6,6-Tetrachloro-1,2-dioxane

CAS No.: 524938-51-0

Cat. No.: VC19049617

Molecular Formula: C4H4Cl4O2

Molecular Weight: 225.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 524938-51-0 |

|---|---|

| Molecular Formula | C4H4Cl4O2 |

| Molecular Weight | 225.9 g/mol |

| IUPAC Name | 3,3,6,6-tetrachlorodioxane |

| Standard InChI | InChI=1S/C4H4Cl4O2/c5-3(6)1-2-4(7,8)10-9-3/h1-2H2 |

| Standard InChI Key | FHEKHMJSXKWMSV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OOC1(Cl)Cl)(Cl)Cl |

Introduction

Physicochemical Properties

Structural Characteristics

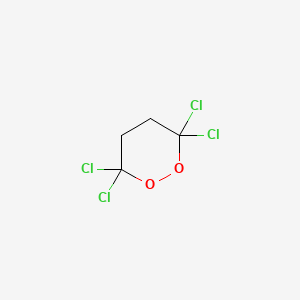

The compound features a 1,2-dioxane backbone with chlorine atoms at the 3 and 6 positions, creating a symmetrical substitution pattern. The chair conformation of the dioxane ring is stabilized by intramolecular hydrogen bonding between oxygen atoms and adjacent chlorines. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₄H₄Cl₄O₂ |

| Molecular weight | 225.9 g/mol |

| IUPAC name | 3,3,6,6-tetrachlorodioxane |

| SMILES notation | C1CC(OOC1(Cl)Cl)(Cl)Cl |

| Property | Value | Source |

|---|---|---|

| Density | ~1.6–1.8 g/cm³ (estimated) | |

| Boiling point | Decomposes before boiling | |

| Solubility in water | Low (hydrophobic) | |

| Log K<sub>ow</sub> | ~3.5–4.0 (estimated) |

The compound’s low water solubility and moderate octanol-water partition coefficient (K<sub>ow</sub>) suggest a propensity for bioaccumulation in lipid-rich tissues .

Synthesis and Manufacturing

Chlorination of 1,2-Dioxane

The primary synthesis route involves the radical chlorination of 1,2-dioxane under controlled conditions:

Key parameters include:

Alternative Routes

-

Ring-closing reactions: Cyclization of dichloroethylene glycol derivatives with chlorine donors .

-

Byproduct formation: Observed in the synthesis of chlorinated solvents, though rarely isolated .

Chemical Reactivity and Stability

Substitution Reactions

The chlorine atoms undergo nucleophilic substitution (S<sub>N</sub>2) with strong bases (e.g., NaOH), yielding hydroxyl or alkoxy derivatives:

Thermal Decomposition

Above 150°C, the compound decomposes into toxic byproducts, including phosgene (COCl₂) and chloroethenes.

Environmental Persistence

-

Hydrolysis: Slow in aqueous media (half-life >1 year at pH 7) .

-

Photolysis: UV irradiation generates chlorine radicals, contributing to atmospheric ozone depletion .

Applications and Industrial Relevance

Research Use

-

Organic synthesis: Intermediate in the preparation of polychlorinated surfactants and polymer crosslinkers .

-

Analytical chemistry: Reference standard for gas chromatography-mass spectrometry (GC-MS) analysis of chlorinated compounds .

Historical Applications

-

Solvent mixtures: Briefly explored in the 1980s as a niche solvent for halogenated resins, but phased out due to toxicity concerns .

Toxicity and Environmental Impact

Acute Toxicity

-

Oral LD₅₀ (rats): 250–300 mg/kg (estimated based on structural analogs) .

-

Dermal irritation: Causes severe erythema in rabbit models.

Research Gaps and Future Directions

-

Degradation pathways: Microbial degradation via Shewanella oneidensis-driven Fenton reactions shows promise but requires validation .

-

Ecotoxicology: Limited data on chronic exposure effects in aquatic ecosystems .

-

Analytical methods: Development of high-sensitivity LC-MS/MS protocols for environmental monitoring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume